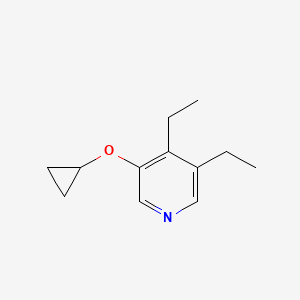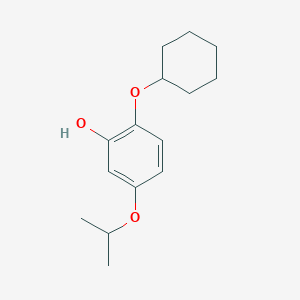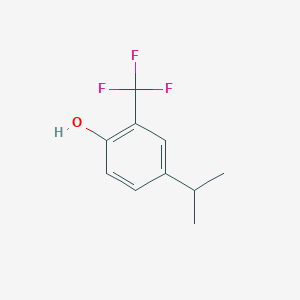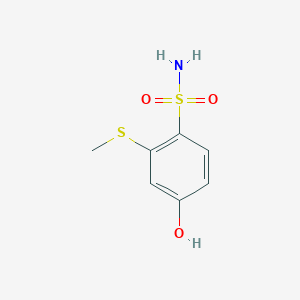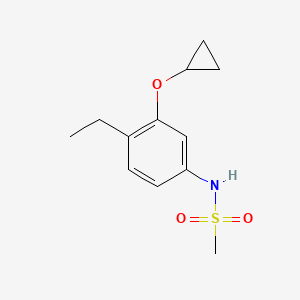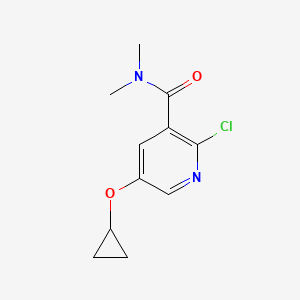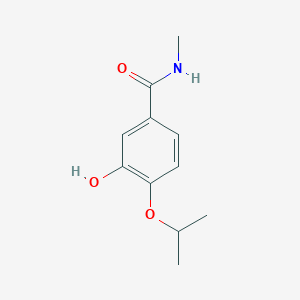
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C8H6F3NO It is a derivative of pyridine, where the 2-position is substituted with a carbaldehyde group and the 4-position is substituted with a trifluoroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4-(2,2,2-Trifluoroethyl)pyridine with a suitable oxidizing agent to introduce the carbaldehyde group at the 2-position. For example, the oxidation of 4-(2,2,2-Trifluoroethyl)pyridine using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 4-(2,2,2-Trifluoroethyl)pyridine-2-carboxylic acid
Reduction: 4-(2,2,2-Trifluoroethyl)pyridine-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The trifluoroethyl group can enhance binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carbaldehyde: Similar structure but lacks the trifluoroethyl group.
4-(Trifluoromethyl)pyridine: Similar fluorinated pyridine derivative but with a trifluoromethyl group instead of trifluoroethyl.
2-Fluoropyridine: Another fluorinated pyridine derivative with a single fluorine atom at the 2-position
Uniqueness
4-(2,2,2-Trifluoroethyl)pyridine-2-carbaldehyde is unique due to the presence of both the trifluoroethyl and carbaldehyde groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6F3NO |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
4-(2,2,2-trifluoroethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)4-6-1-2-12-7(3-6)5-13/h1-3,5H,4H2 |
Clave InChI |
YWKMOPSTAWLFCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


